5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid
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Overview
Description
5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavorings and fragrances. This particular compound is characterized by the presence of ethoxycarbonyl and carboxylic acid functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid typically involves the reaction of 3,6-dimethylpyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxycarbonyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of flavorings and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. The ethoxycarbonyl group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpyrazine: Lacks the ethoxycarbonyl and carboxylic acid groups, making it less reactive.
5-(Methoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
5-(Ethoxycarbonyl)-2-methylpyrazine-3-carboxylic acid: Similar functional groups but different substitution pattern on the pyrazine ring.
Uniqueness
5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it a versatile compound for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
5-ethoxycarbonyl-3,6-dimethylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-4-16-10(15)8-6(3)11-7(9(13)14)5(2)12-8/h4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZELAMRQJLNDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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